molecular formula C₁₉H₂₁NO₃ B1140426 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide CAS No. 156727-77-4

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Cat. No. B1140426
M. Wt: 311.37
InChI Key:
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Description

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a chemical compound characterized by its unique molecular structure, which influences its physical and chemical properties. This compound has been studied for various applications in chemistry and materials science due to its interesting properties.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF. Such methods highlight the approaches used to synthesize complex benzamide derivatives, which may be adapted for the synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, provides insights into the compound's geometry. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings. These studies help understand the structural characteristics of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to the formation of various complex molecules. For example, Rh(III)-catalyzed reactions of N-methoxybenzamides with other reactants have been described to produce 3-amino-4-arylisoquinolinone architectures, indicating the versatility of benzamide compounds in synthetic chemistry (Li et al., 2019).

Scientific Research Applications

  • Identification of Metabolites : In the context of drug metabolism, similar compounds like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) have been studied. Researchers have identified several metabolites of RCS-4 in urine samples, which aids in understanding the metabolic pathways and potential toxicological profiles of such compounds (Kavanagh et al., 2012).

  • Quantum Chemical Studies : Research on the dissociation of substituted benzoic acids, which are structurally similar to 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, provides insights into their chemical behavior. These studies are crucial for understanding the molecular interactions and stability of these compounds (Sainsbury, 1975).

  • Molecular Structure Analysis : The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through X-ray diffraction and DFT calculations, highlighting the importance of analyzing the geometric and electronic structure for better understanding their properties and potential applications (Karabulut et al., 2014).

  • Antimicrobial Screening : Derivatives of 4-methoxybenzamides have been synthesized and tested for their antibacterial and antifungal activities. This indicates potential applications of these compounds in developing new therapeutic agents for treating microbial infections (Desai et al., 2013).

  • Catalytic Chemical Reactions : Studies on compounds like N-methoxybenzamide demonstrate their role in catalyzed chemical reactions, which can be crucial for synthetic chemistry and industrial applications (Xiong et al., 2018).

  • Synthesis of Neuroleptic Compounds : Research involving the synthesis of neuroleptic compounds using derivatives of 2-methoxybenzamide, like in the efficient synthesis of (S)-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-5-(3-Fluoropropyl-2-Methoxybenzamide, showcases potential pharmaceutical applications (Mukherjee, 1990).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. Benzamides can be irritants and should be handled with care4.


Future Directions

The future directions for research on a compound like “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” could include exploring its potential uses in medicine, materials science, or other fields5.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, more specific information would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNWBMXOQBJAI-MYJWUSKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Synthesis routes and methods

Procedure details

reaction of 3-hydroxymethyl-4-phenyl-piperidine of formula (V) coming from step b) with sesamol (VI) to obtain the formula (I) 3-[(1,3-benzodioxol-5-yloxi)methyl-]4-phenyl-piperidine:
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Citations

For This Compound
3
Citations
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org
X Zhang, KC Rice, SN Calderon… - Journal of medicinal …, 1999 - ACS Publications
We recently reported (+)-4-[(αR)-α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}-3-methoxybenzyl]-N,N-diethylbenzamide (1b, SNC80) as a novel nonpeptidic δ receptor agonist and …
Number of citations: 38 pubs.acs.org
G Loriga, P Lazzari, S Ruiu, G Marchese… - European Journal of …, 2013 - Elsevier
Synthesis and biological evaluation of novel delta (δ) opioid receptor ligands with diazatricyclodecane skeletons - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 6 www.sciencedirect.com

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